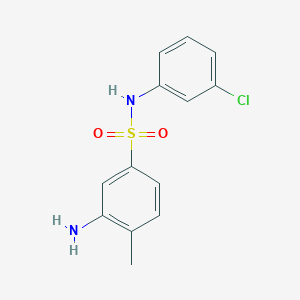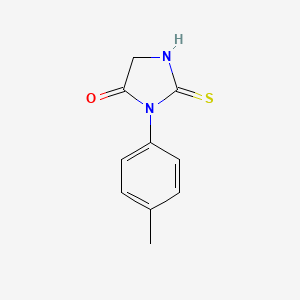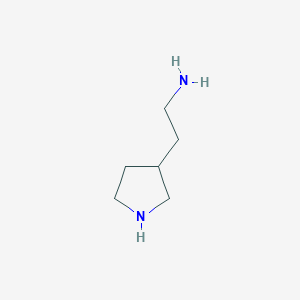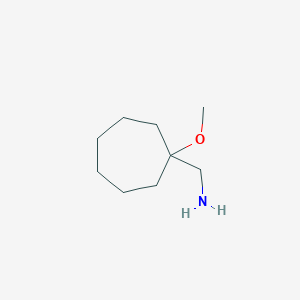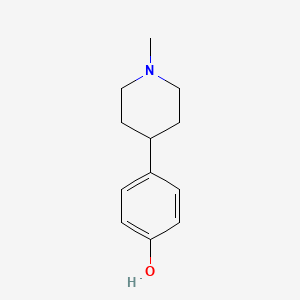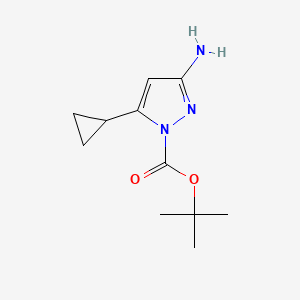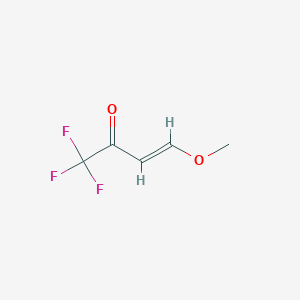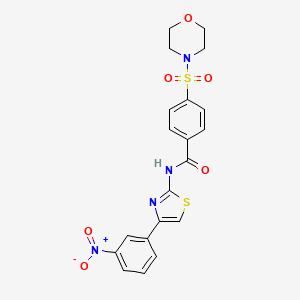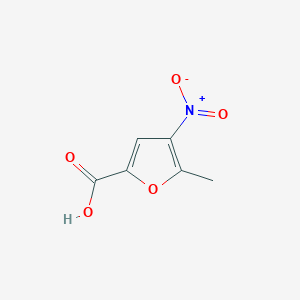
5-Methyl-4-nitrofuran-2-carboxylic acid
Overview
Description
5-Methyl-4-nitrofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of nitrofurans It is characterized by a furan ring substituted with a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
5-Methyl-4-nitro-2-furancarboxylic acid (MFA) is a substituted furoic acid with versatile applications
Mode of Action
It is synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (hmfa) by the direct cleavage of the c–oh bond in hmfa . This process involves the strong adsorption of HMFA on the carbon support surfaces, most likely via their π–π interactions . The exact interaction of MFA with its biological targets remains to be elucidated.
Biochemical Pathways
The compound is synthesized from HMFA, a bio-renewable resource . This suggests that MFA and its derivatives could potentially interact with biochemical pathways related to furan metabolism.
Action Environment
The action of MFA could potentially be influenced by various environmental factors. For instance, the synthesis of MFA from HMFA is carried out at ambient temperature , suggesting that temperature could play a role in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrofuran-2-carboxylic acid typically involves the nitration of furan derivatives followed by carboxylation. One common method involves the nitration of 5-methylfuran-2-carboxylic acid using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be esterified or converted to other functional groups.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-methyl-4-aminofuran-2-carboxylic acid.
Reduction: Formation of esters or other derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-Methyl-4-nitrofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carboxylic acid
- 4-Methyl-5-nitrofuran-2-carboxylic acid
- 2-Methyl-5-nitrofuran-3-carboxylic acid
Uniqueness
5-Methyl-4-nitrofuran-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a carboxylic acid group in the furan ring allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
5-methyl-4-nitrofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRLXXVMGGAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


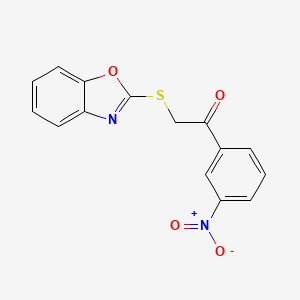
![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
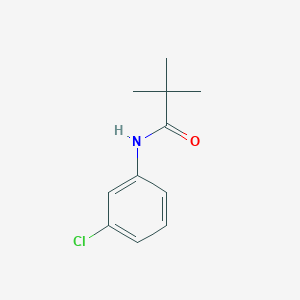
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
![5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B3259999.png)
